S, S-Isovalganciclovir Impurity

Übersicht

Beschreibung

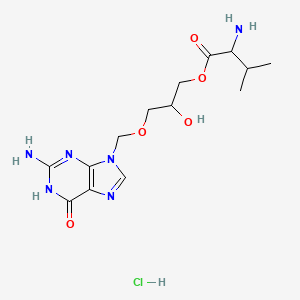

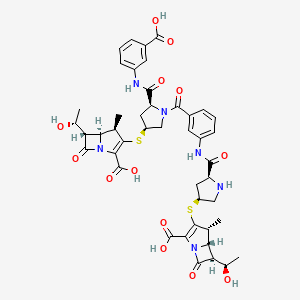

“S, S-Isovalganciclovir Impurity” is an impurity of Valganciclovir . It has the molecular formula C14H23ClN6O5 and a molecular weight of 390.82 g/mol . The IUPAC name for this compound is [3-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]-2-hydroxypropyl] 2-amino-3-methylbutanoate;hydrochloride .

Molecular Structure Analysis

The molecular structure of “S, S-Isovalganciclovir Impurity” includes several functional groups. It contains a purine ring, which is a type of nitrogen-containing heterocycle. It also contains an ester group and a hydroxyl group .

Physical And Chemical Properties Analysis

“S, S-Isovalganciclovir Impurity” has a molecular weight of 390.82 g/mol . It has 5 hydrogen bond donors and 8 hydrogen bond acceptors . It also has a rotatable bond count of 9 . The exact mass and monoisotopic mass of the compound are both 390.1418455 g/mol . The topological polar surface area is 167 Ų .

Wissenschaftliche Forschungsanwendungen

Impurity Analysis in Pharmaceutical Research

Impurity profiling in pharmaceuticals is a critical aspect of drug development and quality control. It involves the detection, identification, and quantitative determination of impurities in drug substances and formulations. Research in this area focuses on developing sensitive, specific, and precise analytical methodologies for impurity profiling, as it directly impacts the safety and efficacy of pharmaceutical products. For instance, the synthesis and characterization of impurities such as isovalganciclovir hydrochloride are essential for ensuring the quality of drugs like valganciclovir hydrochloride, which is used for treating cytomegalovirus retinitis in immunocompromised patients (Babu et al., 2013).

Modern Analytical Techniques for Impurity Profiling

Advancements in analytical techniques have revolutionized the field of impurity profiling in drugs. Techniques such as liquid chromatography-mass spectrometry (LC-MS), nuclear magnetic resonance (NMR) spectroscopy, and high-performance liquid chromatography (HPLC) are extensively used for the identification and characterization of impurities. These methods provide a comprehensive understanding of a drug's impurity profile, aiding in the development of safer and more effective pharmaceutical products (Görög et al., 1991).

Role in Quality Control and Drug Safety

Impurity profiling is pivotal in the quality assessment of active pharmaceutical ingredients (APIs). Regulatory authorities emphasize the purity requirements and identification of impurities in APIs, underscoring the importance of impurity profiling in pharmaceutical research. The identification of impurities is done using various chromatographic and spectroscopic techniques. The control of impurity levels is crucial for ensuring the biological safety of pharmaceutical products (Bari et al., 2007).

Implications in Drug Synthesis and Characterization

The synthesis, isolation, and characterization of impurities, including S, S-Isovalganciclovir Impurity, play a significant role in the development and optimization of drug synthesis processes. Understanding the formation mechanisms of these impurities and developing strategies to control their levels are critical for producing high-purity pharmaceuticals (Kumar et al., 2017).

Zukünftige Richtungen

As an impurity of Valganciclovir, “S, S-Isovalganciclovir Impurity” is likely to be a subject of interest in the ongoing research and development of antiviral drugs . Understanding its formation, properties, and potential effects on drug safety and efficacy could be valuable for improving the manufacturing process and quality control of Valganciclovir .

Eigenschaften

IUPAC Name |

[3-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]-2-hydroxypropyl] 2-amino-3-methylbutanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N6O5.ClH/c1-7(2)9(15)13(23)25-4-8(21)3-24-6-20-5-17-10-11(20)18-14(16)19-12(10)22;/h5,7-9,21H,3-4,6,15H2,1-2H3,(H3,16,18,19,22);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAJPZCPTUQIVOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)OCC(COCN1C=NC2=C1N=C(NC2=O)N)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23ClN6O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

S, S-Isovalganciclovir Impurity | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[[(4S)-1-(Diisopropoxyphosphinyl)-4alpha-mercapto-L-prolyl]amino]benzoic acid](/img/structure/B601468.png)

![(5R,6S)-Allyl 6-((R)-1-((tert-butyldimethylsilyl)oxy)ethyl)-7-oxo-3-((R)-tetrahydrofuran-2-yl)-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B601480.png)

![1-[2-[[4-(Benzenesulfonyl)phenyl]methoxy]-2-(2,4-dichlorophenyl)ethyl]imidazole;nitric acid](/img/structure/B601485.png)